molecular formula C18H24N6 B2790266 4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415522-70-0

4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2790266
CAS No.: 2415522-70-0
M. Wt: 324.432
InChI Key: BHJBRUUSQCTCGN-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclobutyl group attached to the pyrimidine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyclobutylpyrimidine Intermediate: The initial step involves the synthesis of 6-cyclobutylpyrimidine through a cyclization reaction.

    Attachment of the Piperazine Moiety: The cyclobutylpyrimidine intermediate is then reacted with piperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine-pyrimidine structure but with different substituents.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine moiety attached to a pyrimidine ring.

Uniqueness

4-Cyclobutyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-13-10-14(2)22-18(21-13)24-8-6-23(7-9-24)17-11-16(19-12-20-17)15-4-3-5-15/h10-12,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJBRUUSQCTCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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